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molecular formula C10H22O2 B1586682 (S)-1,2-Decanediol CAS No. 84276-14-2

(S)-1,2-Decanediol

Cat. No. B1586682
M. Wt: 174.28 g/mol
InChI Key: YSRSBDQINUMTIF-JTQLQIEISA-N
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Patent
US03959185

Procedure details

A homogeneous clear solution is prepared by adding 3 moles of acetone to 1 mole of 1-decene oxide at room temperature. After adding 50 grams of 5% aqueous sulfuric acid to the solution, the acetone is evaporated off and the resulting solution is neutralized by adding an aqueous sodium hydroxide. The neutralized solution is extracted with pet ether and the extract dried over anhydrous magnesium sulfate. The pet ether is stripped off and 1,2-decanediol is obtained by distilling under vacuo.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].[CH2:5]1[O:15][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].S(=O)(=O)(O)O>>[CH2:5]([OH:15])[CH:6]([OH:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1 mol
Type
reactant
Smiles
C1C(CCCCCCCC)O1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A homogeneous clear solution is prepared
CUSTOM
Type
CUSTOM
Details
the acetone is evaporated off
ADDITION
Type
ADDITION
Details
by adding an aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The neutralized solution is extracted with pet ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
C(C(CCCCCCCC)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03959185

Procedure details

A homogeneous clear solution is prepared by adding 3 moles of acetone to 1 mole of 1-decene oxide at room temperature. After adding 50 grams of 5% aqueous sulfuric acid to the solution, the acetone is evaporated off and the resulting solution is neutralized by adding an aqueous sodium hydroxide. The neutralized solution is extracted with pet ether and the extract dried over anhydrous magnesium sulfate. The pet ether is stripped off and 1,2-decanediol is obtained by distilling under vacuo.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].[CH2:5]1[O:15][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].S(=O)(=O)(O)O>>[CH2:5]([OH:15])[CH:6]([OH:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1 mol
Type
reactant
Smiles
C1C(CCCCCCCC)O1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A homogeneous clear solution is prepared
CUSTOM
Type
CUSTOM
Details
the acetone is evaporated off
ADDITION
Type
ADDITION
Details
by adding an aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The neutralized solution is extracted with pet ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
C(C(CCCCCCCC)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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